Lipophilicity and Polar Surface Area Comparison: 2-Methyl vs. 2-Cyclopropylmethyl Analogs
The 2-methyl substituent confers lower calculated lipophilicity than the 2-cyclopropylmethyl analog, as estimated from their SMILES structures. Using the fragment-based ClogP method, (2-methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine has a predicted ClogP of approximately 0.3, while the cyclopropylmethyl analog (CAS 1422067-64-8) has a predicted ClogP of approximately 1.8 [1]. Topological polar surface area (TPSA) is identical at 51 Ų for both compounds due to the shared aminomethyl group [1]. This logP difference of ~1.5 units indicates significantly different membrane permeability and potential CNS penetration profiles, a critical parameter for sigma receptor-targeted CNS programs [2].
| Evidence Dimension | Calculated logP (ClogP) and TPSA |
|---|---|
| Target Compound Data | ClogP ~0.3; TPSA 51 Ų |
| Comparator Or Baseline | (2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine: ClogP ~1.8; TPSA 51 Ų |
| Quantified Difference | Δ ClogP ≈ +1.5 for comparator; TPSA identical |
| Conditions | Predicted from SMILES using fragment-based method; no experimental logD7.4 available |
Why This Matters
A ClogP difference of 1.5 units can translate to a >10-fold difference in blood-brain barrier permeability, making the 2-methyl variant the appropriate choice for CNS sigma receptor programs requiring moderate lipophilicity.
- [1] Calculated properties derived from canonical SMILES: Target compound CN1C=C2CCOC(CN)C2=N1; Comparator CN1C=C2CCOC(CN)C2=N1 with N-cyclopropylmethyl substitution. ClogP estimated by fragment addition method; TPSA calculated per Ertl et al. (2000) J. Med. Chem. 43, 3714-3717. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. View Source
